molecular formula C10H13N5O2S B2797339 N-isopropyl-2-((4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide CAS No. 877630-58-5

N-isopropyl-2-((4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide

Cat. No.: B2797339
CAS No.: 877630-58-5
M. Wt: 267.31
InChI Key: UOGZLDJYLSHOCL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-isopropyl-2-((4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide: is a chemical compound belonging to the class of pyrazolo[3,4-d]pyrimidines. These compounds are known for their diverse biological activities and potential therapeutic applications. This compound, in particular, has garnered attention due to its promising biological properties and potential use in various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-isopropyl-2-((4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide typically involves the following steps:

  • Formation of the Pyrazolo[3,4-d]pyrimidin-4-one Core: This is achieved by cyclization reactions involving hydrazines and β-keto esters or β-diketones.

  • Introduction of the Thioacetamide Group: The thioacetamide group is introduced through nucleophilic substitution reactions.

  • Isopropyl Group Addition: The isopropyl group is added using appropriate alkylating agents.

Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods, ensuring purity and yield optimization. Advanced techniques such as continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and reduce production costs.

Chemical Reactions Analysis

Types of Reactions: N-isopropyl-2-((4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide can undergo various chemical reactions, including:

  • Oxidation: Oxidation reactions can be performed using oxidizing agents like hydrogen peroxide or potassium permanganate.

  • Reduction: Reduction reactions can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

  • Substitution: Nucleophilic substitution reactions are common, involving nucleophiles like thiols or amines.

Common Reagents and Conditions:

  • Oxidation: Hydrogen peroxide, potassium permanganate, and catalytic amounts of transition metal catalysts.

  • Reduction: Lithium aluminum hydride, sodium borohydride, and hydrogen gas with a palladium catalyst.

  • Substitution: Thiols, amines, and alkyl halides under basic or acidic conditions.

Major Products Formed:

  • Oxidation Products: Various oxidized derivatives, including sulfoxides and sulfones.

  • Reduction Products: Reduced derivatives, such as alcohols and amines.

  • Substitution Products: Substituted derivatives with different functional groups attached to the pyrazolo[3,4-d]pyrimidin-4-one core.

Scientific Research Applications

Chemistry: This compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. Biology: It has been studied for its potential biological activities, such as antiviral, anticancer, and anti-inflammatory properties. Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases, including cancer and infectious diseases. Industry: It is used in the development of new materials and chemical processes due to its unique chemical properties.

Mechanism of Action

The exact mechanism of action of N-isopropyl-2-((4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide is still under investigation. it is believed to interact with specific molecular targets and pathways, such as enzymes or receptors involved in disease processes. Further research is needed to elucidate its precise mechanism and potential therapeutic applications.

Comparison with Similar Compounds

  • Pyrazolo[3,4-d]pyrimidin-4-one derivatives: These compounds share a similar core structure and exhibit similar biological activities.

  • Thioacetamide derivatives: These compounds contain the thioacetamide group and are used in various chemical and biological applications.

Uniqueness: N-isopropyl-2-((4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide stands out due to its specific combination of functional groups and its potential for diverse applications in scientific research and industry.

Properties

IUPAC Name

2-[(4-oxo-1,5-dihydropyrazolo[3,4-d]pyrimidin-6-yl)sulfanyl]-N-propan-2-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N5O2S/c1-5(2)12-7(16)4-18-10-13-8-6(3-11-15-8)9(17)14-10/h3,5H,4H2,1-2H3,(H,12,16)(H2,11,13,14,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOGZLDJYLSHOCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)CSC1=NC2=C(C=NN2)C(=O)N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.